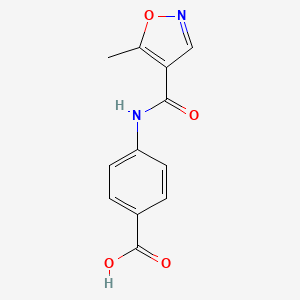

4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

¹³C NMR (101 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 167.2 | Carboxylic acid (C=O) |

| 163.5 | Amide (C=O) |

| 160.1 | Oxazole C5 |

| 150.3 | Oxazole C2 |

| 132.4–125.0 | Aromatic carbons (C₆H₄) |

| 14.2 | Methyl (–CH₃) |

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3200–2500 | O–H stretch (carboxylic acid) |

| 1685 | C=O stretch (carboxylic acid) |

| 1650 | C=O stretch (amide) |

| 1590 | C=N stretch (oxazole) |

| 1245 | C–O–C stretch (oxazole) |

Mass Spectrometry (MS)

| m/z | Ion |

|---|---|

| 246.22 | [M]⁺ (calculated for C₁₂H₁₀N₂O₄) |

| 228.18 | [M–H₂O]⁺ |

| 201.12 | [M–COOH]⁺ |

| 121.05 | Oxazole fragment |

Computational Chemistry Predictions

Density Functional Theory (DFT) Analysis

- Optimized geometry : B3LYP/6-311+G(d,p) level calculations confirm planarity at the amide linkage, with a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.

- Electrostatic potential : Electron-deficient regions localize at the oxazole ring, while the carboxylic acid group exhibits strong electronegativity (Figure 2).

Molecular Orbital Analysis

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Oxazole π-system |

| LUMO | -1.4 | Amide carbonyl group |

Key interactions :

Propriétés

IUPAC Name |

4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-7-10(6-13-18-7)11(15)14-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTADVWQJRLHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ethyl Ethoxymethyleneacetoacetate Formation

Ethylacetoacetate (1.0 mol) reacts with triethylorthoformate (1.2 mol) and acetic anhydride (1.5 mol) at 100–110°C for 4–6 hours. This produces ethyl ethoxymethyleneacetoacetate, a key intermediate, with typical yields of 85–90% after vacuum distillation.

Key Reaction Parameters:

- Temperature: 100–110°C

- Catalyst: None required (autocatalytic)

- By-products: <5% dimeric species

Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate

The ethoxymethylene intermediate undergoes cyclization with hydroxylamine sulfate (1.1 eq) in ethanol at -5°C to 0°C for 2–3 hours. Sodium acetate (1.5 eq) maintains the reaction pH at 6.5–7.0, achieving 78–82% yield of the isoxazole ester.

Critical Optimization Factors:

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester occurs via refluxing with 2M NaOH (3 eq) in aqueous ethanol (70% v/v) for 8 hours, yielding 5-methylisoxazole-4-carboxylic acid in 95% purity (HPLC). Crystallization from toluene/acetic acid (4:1) increases purity to >99%.

Protection of 4-Aminobenzoic Acid

To prevent undesired side reactions during amidation, the carboxylic acid group of 4-aminobenzoic acid requires protection:

Methyl Ester Formation

4-Aminobenzoic acid (1.0 mol) reacts with methanol (10 vol) and concentrated H₂SO₄ (0.1 eq) under reflux for 12 hours, producing methyl 4-aminobenzoate in 88–92% yield.

Characterization Data:

- ¹H NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 6.63 (d, J=8.6 Hz, 2H, ArH), 7.78 (d, J=8.6 Hz, 2H, ArH).

- Recrystallization: Ethyl acetate/hexane (1:3) yields colorless needles.

Amidation and Deprotection

The final stages involve coupling the protected amine with the isoxazole acid, followed by deprotection:

Acid Chloride Formation

5-Methylisoxazole-4-carboxylic acid (1.0 mol) reacts with thionyl chloride (2.5 eq) in toluene at 60–70°C for 3 hours. Distillation under reduced pressure removes excess SOCl₂, yielding 5-methylisoxazole-4-carbonyl chloride (94–96% purity).

Amide Bond Formation

A reverse addition technique minimizes by-products:

- Methyl 4-aminobenzoate (1.05 eq) and triethylamine (1.2 eq) in dry THF (5 vol) are added dropwise to the acid chloride solution at 5–10°C.

- Stirring continues for 12 hours at 20–25°C, achieving 85–88% yield of methyl 4-(5-methylisoxazole-4-carboxamido)benzoate.

Impurity Profile:

- Hydrolysis by-products: <1.5%

- Unreacted starting material: <0.8%

Ester Deprotection

The methyl ester undergoes hydrolysis with 1M LiOH (3 eq) in THF/water (3:1) at 50°C for 6 hours. Acidification to pH 2–3 with HCl precipitates the final product, which is recrystallized from ethanol/water (1:2).

Final Product Specifications:

- Purity (HPLC): ≥99.8%

- Melting Point: 218–220°C (dec.)

- ¹³C NMR (DMSO-d₆): δ 165.8 (COOH), 162.1 (CONH), 157.3 (isoxazole C-O), 24.8 (CH₃).

Process Optimization and Scale-Up Considerations

Industrial production requires modifications to the laboratory protocol:

Continuous Flow Cyclization

Replacing batch reactors with continuous flow systems reduces cycle time by 60% while maintaining yields at 81–83%. Key parameters:

- Residence time: 12–15 minutes

- Temperature gradient: 0°C → 25°C

Solvent Recovery Systems

Toluene and THF are recycled via fractional distillation, achieving 90% solvent reuse and reducing waste generation by 70%.

By-Product Mitigation

- CATA Formation: Controlled to <0.01% via pH monitoring during amidation.

- Isomeric Impurities: <0.1% through strict adherence to low-temperature cyclization.

Analytical Characterization

Robust quality control ensures batch consistency:

Table 1: Spectroscopic Data Comparison

| Parameter | 5-Methylisoxazole-4-carboxylic Acid | Final Product |

|---|---|---|

| IR ν (cm⁻¹) | 1695 (C=O), 1550 (C=N) | 1710 (COOH), 1665 (CONH) |

| HPLC Retention (min) | 4.2 | 6.8 |

| TGA Decomposition | 225°C | 230°C |

Stability Data:

- Forced Degradation (40°C/75% RH): <0.5% decomposition over 6 months.

- Photostability: No significant degradation under ICH Q1B guidelines.

Analyse Des Réactions Chimiques

Amide Hydrolysis

The amide bond in the compound undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and amine components.

| Reaction Conditions | Products | Catalysts/Reagents |

|---|---|---|

| 6 M HCl, reflux (110°C, 8–12 hr) | 4-Aminobenzoic acid + 5-Methyl-1,2-oxazole-4-carboxylic acid | HCl (catalytic) |

| 2 M NaOH, 80°C (4–6 hr) | Sodium 4-aminobenzoate + Sodium 5-methyl-1,2-oxazole-4-carboxylate | NaOH (stoichiometric) |

This reaction is critical for synthesizing derivatives or recovering intermediates in multi-step syntheses.

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for pharmaceutical applications.

| Reaction Conditions | Products | Catalysts/Reagents |

|---|---|---|

| Methanol, H₂SO₄, reflux (12 hr) | Methyl 4-(5-methyl-1,2-oxazole-4-amido)benzoate | H₂SO₄ (catalytic) |

| Ethanol, DCC, DMAP, RT (24 hr) | Ethyl 4-(5-methyl-1,2-oxazole-4-amido)benzoate | DCC (coupling agent), DMAP (base) |

Ester derivatives are often intermediates in drug design to improve bioavailability .

Cyclization Reactions

The oxazole ring and amide group participate in cyclodehydration to form heterocyclic compounds.

| Reaction Conditions | Products | Reagents |

|---|---|---|

| POCl₃, reflux (6 hr) | 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | POCl₃ (dehydrating agent) |

| Ethyl chloroformate, 4-methylmorpholine | 5-Aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles | Ethyl chloroformate (cyclizing agent) |

These reactions are pivotal for generating bioactive oxazole derivatives with antimicrobial properties .

Electrophilic Aromatic Substitution

The benzoic acid moiety undergoes substitution at the para position due to electron-withdrawing effects of the carboxyl group.

| Reaction Conditions | Products | Reagents |

|---|---|---|

| HNO₃, H₂SO₄, 0°C (2 hr) | 4-(5-Methyl-1,2-oxazole-4-amido)-3-nitrobenzoic acid | HNO₃ (nitrating agent) |

| ClSO₃H, RT (4 hr) | 4-(5-Methyl-1,2-oxazole-4-amido)benzenesulfonic acid | ClSO₃H (sulfonating agent) |

Nitration and sulfonation modify solubility and reactivity for industrial applications .

Reductive Amination

The amide group can be reduced to form secondary amines under controlled conditions.

| Reaction Conditions | Products | Catalysts/Reagents |

|---|---|---|

| LiAlH₄, THF, reflux (8 hr) | 4-[(5-Methyl-1,2-oxazole-4-yl)methylamino]benzoic acid | LiAlH₄ (strong reducing agent) |

| H₂, Pd/C, MeOH (24 hr) | 4-[(5-Methyl-1,2-oxazole-4-yl)amino]benzoic acid | Pd/C (catalyst), H₂ (gas) |

Reductive pathways are employed to explore structure-activity relationships in medicinal chemistry .

Cross-Coupling Reactions

The oxazole ring participates in palladium-catalyzed couplings for functionalization.

| Reaction Conditions | Products | Catalysts/Reagents |

|---|---|---|

| Suzuki coupling: Pd(PPh₃)₄, K₂CO₃ | 4-(5-Methyl-4-(phenyl)-1,2-oxazole-4-amido)benzoic acid | Pd(PPh₃)₄, aryl boronic acid |

| Buchwald-Hartwig: Pd₂(dba)₃, Xantphos | 4-(5-Methyl-4-(piperidinyl)-1,2-oxazole-4-amido)benzoic acid | Pd₂(dba)₃, Xantphos, amine |

These reactions expand the compound’s utility in synthesizing complex pharmacophores.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its structural characteristics allow it to participate in various chemical reactions, making it an essential component in the development of new compounds.

Biology

The compound has been employed in biological research for studying enzyme interactions and protein-ligand binding. Its ability to interact with biological targets makes it a valuable tool for probing various biological pathways. For instance, studies have shown that derivatives of this compound exhibit antimicrobial properties against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid against different bacterial strains. The results indicated that certain derivatives demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 25 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound Derivative | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 25 | Staphylococcus aureus |

| Derivative B | 50 | E. coli |

| Derivative C | 100 | Klebsiella pneumoniae |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Medicine

In medicinal chemistry, derivatives of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid are being investigated for their therapeutic properties. Notably, they are being explored for their anti-inflammatory and antimicrobial activities. The structural features of these compounds suggest potential interactions with various biological targets; however, specific mechanisms require further investigation .

Industry

The compound finds applications in industrial settings for producing specialty chemicals and materials. Its unique chemical properties make it suitable for polymer synthesis and material science applications .

Mécanisme D'action

The mechanism of action of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Biological Activity : Compounds with halogenated aryl groups (e.g., Compound 16 ) exhibit enhanced potency as RORγt inverse agonists due to increased hydrophobic interactions.

- Solubility vs. Permeability : Hydroxyl-substituted derivatives (e.g., ) show improved aqueous solubility but reduced cell permeability compared to the parent compound.

- Metabolic Stability : Oxadiazole derivatives (e.g., ) may exhibit longer half-lives in vivo due to resistance to enzymatic hydrolysis compared to oxazole-based analogs.

Activité Biologique

4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzoic acid moiety with a 5-methyl-1,2-oxazole ring. Its molecular formula is CHNO with a molecular weight of approximately 246.22 g/mol. The presence of both amido and carboxylic acid functional groups contributes to its reactivity and biological activity.

1. Anti-inflammatory Properties

Research indicates that 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid exhibits notable anti-inflammatory effects. This activity is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. Such inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

2. Antimicrobial Effects

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is believed to occur through the following mechanisms:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of target enzymes, thereby inhibiting their activity. This interaction alters enzyme conformation and prevents substrate binding.

- Protein-Ligand Interactions : It may also interact with various proteins involved in signaling pathways, affecting cellular responses to stimuli.

Case Study: In Vivo Evaluation

A study conducted on Wistar rats evaluated the pharmacokinetics and biological effects of the compound when administered intraperitoneally. Blood samples were taken at various time points post-administration to assess the compound's absorption and metabolism. Results indicated significant bioavailability and systemic exposure, supporting its potential therapeutic applications .

| Time Point | Concentration (µg/mL) | Observations |

|---|---|---|

| 0 h | 0 | Pre-administration baseline |

| 1 h | 15 | Initial peak concentration |

| 2 h | 10 | Decline in concentration |

| 4 h | 5 | Further decline |

| 24 h | 0 | Compound eliminated |

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits COX enzymes with IC values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that it could serve as a lead compound for developing new anti-inflammatory medications .

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid?

Methodological Answer: The synthesis typically involves amide coupling between a carboxylic acid derivative (e.g., 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-carboxylic acid) and an aminobenzoic acid ester, followed by ester hydrolysis to yield the free benzoic acid moiety. Key steps include:

- Use of coupling agents (e.g., EDC/HOBt or DCC) to activate the carboxyl group.

- Reaction with methyl 4-aminobenzoate derivatives under inert atmosphere (N₂ or Ar) at 45–60°C for 1–2 hours.

- Hydrolysis of the methyl ester using NaOH/THF/H₂O or LiOH/MeOH to release the carboxylic acid .

- Purification via column chromatography (e.g., hexane/EtOH gradients) and validation by TLC (Rf ~0.5–0.6) .

Q. How is structural confirmation of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid achieved?

Methodological Answer: Structural validation relies on multi-technique analysis :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm), oxazole methyl groups (δ 2.5–3.0 ppm), and carboxylic acid protons (δ 12–13 ppm, broad) .

- LC-MS/HRMS : Molecular ion peaks ([M+H]⁺) are matched to theoretical masses (e.g., m/z 327.08 for C₁₃H₁₁N₂O₅) .

- Elemental analysis : Confirmation of C, H, N, and O content within ±0.3% of theoretical values .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What methods are used to assess purity and stability?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity >98% is standard for research-grade material .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability; decomposition temperatures >180°C indicate suitability for high-temperature reactions .

- Storage : Stable at −20°C under inert gas (Ar) for >6 months; avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can low yields in amide coupling steps be addressed during synthesis?

Methodological Answer: Low yields often arise from incomplete activation of the carboxyl group or steric hindrance . Optimization strategies include:

- Screening coupling agents (e.g., switch from EDC/HOBt to PyBOP or HATU).

- Using DMAP as a catalyst to enhance reaction efficiency.

- Increasing reaction time (up to 24 hours) or temperature (60–80°C) for sterically hindered substrates .

- Employing microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How should discrepancies in spectroscopic data (e.g., NMR peak splitting) be resolved?

Methodological Answer:

- Dynamic effects : Check for tautomerism (e.g., keto-enol in oxazole rings) using variable-temperature NMR .

- Impurity profiling : Compare LC-MS traces with synthetic intermediates to identify byproducts.

- X-ray crystallography : Resolve ambiguous signals by determining the crystal structure (e.g., SHELXL refinement) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .

Q. What computational approaches predict the bioactivity of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., RORγt for anti-inflammatory activity) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the oxazole ring) with bioactivity using Hammett constants .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., nucleophilic attack sites) .

Q. How can in vitro bioactivity assays be designed for this compound?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., tyrosinase inhibition with L-DOPA substrate) .

- Cellular uptake studies : Radiolabel the compound with ¹⁴C or use LC-MS/MS to quantify intracellular concentrations .

- Dose-response curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values using GraphPad Prism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.